molecular formula C17H18N4O3S B2372446 N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)pyridine-3-sulfonamide CAS No. 1795301-04-0

N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)pyridine-3-sulfonamide

Cat. No.: B2372446
CAS No.: 1795301-04-0
M. Wt: 358.42
InChI Key: HUDWMKMKVVWYMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of such compounds often involves the use of heterocyclic scaffolds, which are of great importance in the development of new drugs . The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a benzo[d]oxazol-2-yl group attached to a pyrrolidin-2-yl group, which is further attached to a pyridine-3-sulfonamide group.


Physical and Chemical Properties Analysis

This compound is likely to be a solid at room temperature . More specific physical and chemical properties are not mentioned in the sources.

Scientific Research Applications

Antimalarial and Antiviral Potential

Researchers have investigated sulfonamide derivatives, including structures similar to N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)pyridine-3-sulfonamide, for their potential in treating diseases such as malaria and COVID-19. A study highlighted the antimalarial activity of certain sulfonamides, examining their ADMET properties and molecular docking studies against Plasmodium enzymes and SARS-CoV-2 proteins. These compounds showed promising selectivity and potency, with one derivative exhibiting exceptional antimalarial activity due to the presence of a quinoxaline moiety attached to the sulfonamide ring system (Fahim & Ismael, 2021).

Anticancer and Antibacterial Agents

Another avenue of research has been the exploration of sulfonamide derivatives as anticancer and antibacterial agents. A novel series of carbamothioylamino-benzene-sulfonamide-thiophene-carboxylates and thieno[3,2-d]pyrimidin-2-yl-amino-benzene-sulfonamides demonstrated potent in vitro activity against various human tumor cell lines, including liver, colon, and lung cancer, as well as high activity against Gram-positive and Gram-negative bacteria. Some compounds outperformed the standard drug doxorubicin in cytotoxicity assays (Hafez, Alsalamah, & El-Gazzar, 2017).

Neuroleptic Activity

Sulfonamides have also been evaluated for their neuroleptic activity, with studies focusing on the modification of the sulfamoyl group in known drugs to enhance dopamine receptor blockade. This research has led to the development of several compounds that are considerably more potent than existing drugs, offering new avenues for the treatment of neurological disorders (Ogata et al., 1984).

Herbicidal Activity

The compound's utility extends into agriculture, where derivatives have been synthesized and shown to possess excellent herbicidal activity against a broad spectrum of vegetation at low application rates. This indicates the potential of sulfonamide derivatives in developing more efficient and selective herbicides (Moran, 2003).

Properties

IUPAC Name

N-[[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl]pyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S/c22-25(23,14-6-3-9-18-12-14)19-11-13-5-4-10-21(13)17-20-15-7-1-2-8-16(15)24-17/h1-3,6-9,12-13,19H,4-5,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUDWMKMKVVWYMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC3=CC=CC=C3O2)CNS(=O)(=O)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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